
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is an organic compound with the molecular formula C14H30O6 It is characterized by the presence of multiple ether linkages and a methyl group, making it a member of the polyether family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane typically involves the reaction of specific organic compounds under controlled conditions. One common method is through the etherification of polyhydroxy compounds with methylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane involves its interaction with molecular targets through its ether linkages and methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxadocosane: Another polyether compound with similar ether linkages but a different molecular structure.
Polyethylene Glycol (PEG): A widely used polyether with applications in medicine, biology, and industry.
Uniqueness
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of ether linkages and a methyl group makes it particularly useful in specialized applications where other polyethers may not be suitable.
Properties
CAS No. |
63095-29-4 |
|---|---|
Molecular Formula |
C14H30O6 |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C14H30O6/c1-14(2)20-13-12-19-11-10-18-9-8-17-7-6-16-5-4-15-3/h14H,4-13H2,1-3H3 |
InChI Key |
BGKYXKRAQUSQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
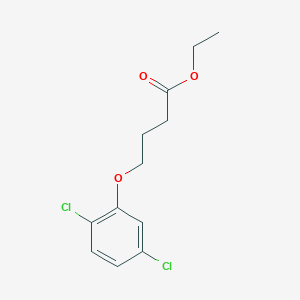
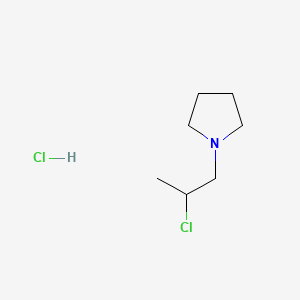
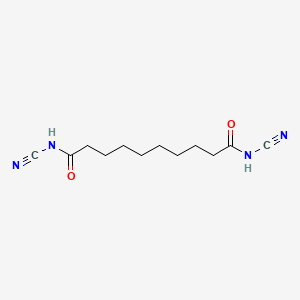
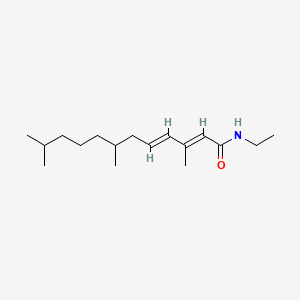
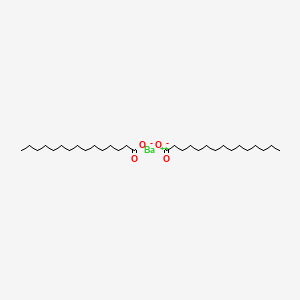

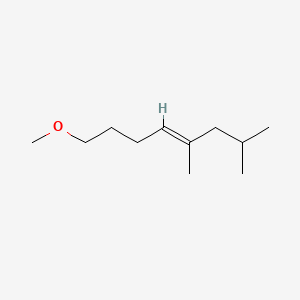

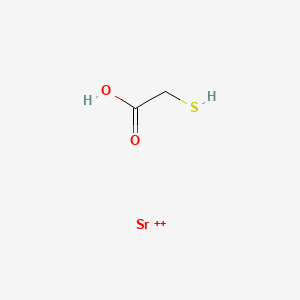
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)
